molecular formula C16H16BrN3O2 B11539009 N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide

N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide

Cat. No.: B11539009
M. Wt: 362.22 g/mol
InChI Key: QKJRXYCLMSDLKS-YBFXNURJSA-N
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Description

N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes an aminophenyl group, a bromophenoxy group, and an acetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone is then acylated with 3-bromophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazides.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrazides with reduced hydrazone moiety.

    Substitution: Compounds with substituted bromophenoxy group.

Scientific Research Applications

Chemistry

In chemistry, N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it suitable for applications in fields such as agrochemicals or polymers.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide
  • N’-[(E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity

This detailed overview provides a comprehensive understanding of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(3-bromophenoxy)acetamide

InChI

InChI=1S/C16H16BrN3O2/c1-11(12-5-7-14(18)8-6-12)19-20-16(21)10-22-15-4-2-3-13(17)9-15/h2-9H,10,18H2,1H3,(H,20,21)/b19-11+

InChI Key

QKJRXYCLMSDLKS-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC(=CC=C1)Br)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)COC1=CC(=CC=C1)Br)C2=CC=C(C=C2)N

Origin of Product

United States

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